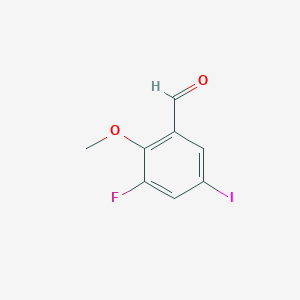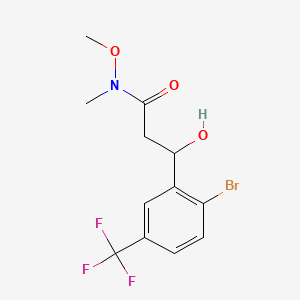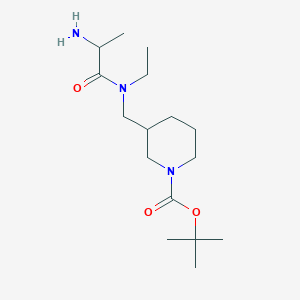
1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride is a compound that belongs to the class of azetidines and pyrrolidines. These compounds are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both azetidine and pyrrolidine rings in the structure makes this compound particularly interesting for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines. The reaction conditions often involve UV light irradiation to excite the imine component, which then undergoes cycloaddition with the alkene .
Industrial Production Methods: For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of others .
Comparación Con Compuestos Similares
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is an analogue of 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride and has similar structural properties.
3-Allylazetidin-2-one: Another analogue with similar properties and applications.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound also shares structural similarities and is used in similar research applications.
Uniqueness: this compound is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. Its fluorine atom further enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H14ClFN2 |
|---|---|
Peso molecular |
180.65 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13FN2.ClH/c8-6-1-2-10(5-6)7-3-9-4-7;/h6-7,9H,1-5H2;1H |
Clave InChI |
DINITQFXNPCYFV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1F)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)
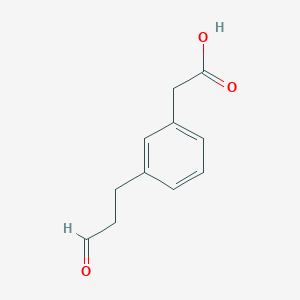

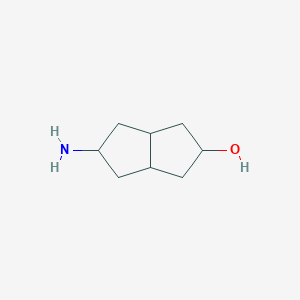
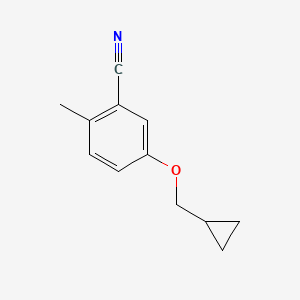
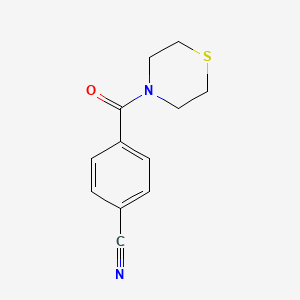

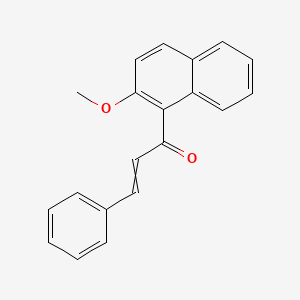
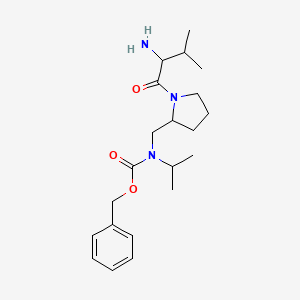
![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
![3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781152.png)
